1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one
Description
BenchChem offers high-quality 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-benzhydrylpiperazin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3S/c1-26(2)23-13-14-27(26,24(30)19-23)20-33(31,32)29-17-15-28(16-18-29)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,23,25H,13-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCMAQXWUYVJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C27H34N2O3S
- Molecular Weight : 466.64 g/mol
- Structural Features : The compound features a bicyclic structure with a piperazine moiety and a sulfonamide group, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and ion channels, which play critical roles in cellular signaling pathways.
Key Mechanisms:
- Inotropic Effects : Studies have shown that similar compounds exhibit positive inotropic effects on cardiac muscle, enhancing contractility and potentially benefiting heart failure treatments .
- Vasodilatory Activity : The compound may also induce vasodilation, improving blood flow and reducing blood pressure in animal models .
- Receptor Modulation : It is hypothesized that the compound modulates receptor activity associated with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which could affect mood and cognition.
Biological Activity Data
The following table summarizes key biological activities associated with the compound based on existing literature:
Case Studies
Several studies have explored the pharmacological effects of related compounds, providing insights into the potential applications of this specific compound:
- Cardiac Studies : A study evaluating a series of piperazine derivatives found that compounds similar to the target compound exhibited significant inotropic effects in isolated heart models, suggesting potential use in treating heart conditions .
- Vascular Studies : Research on piperazine derivatives indicated that they could effectively lower blood pressure through vasodilatory mechanisms, supporting their role as antihypertensive agents .
- Neuropharmacological Effects : Investigations into related piperazine compounds have shown promise in modulating mood disorders by interacting with serotonin receptors, hinting at possible antidepressant effects for the target compound as well .
Scientific Research Applications
Pharmacological Applications
1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one shows promise in various therapeutic areas:
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by interacting with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The compound may have potential as an analgesic agent, similar to other piperazine-derived compounds that have shown efficacy in pain management through modulation of pain pathways.
- Antipsychotic Effects : Due to its structural similarity to known antipsychotic drugs, it may interact with dopamine receptors, potentially offering new avenues for treating schizophrenia and other psychotic disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one:
- Binding Affinity Studies : Modifications in the piperazine and sulfonamide groups significantly affect binding affinity to various biological targets, indicating that structural optimization can enhance pharmacological efficacy.
- Preclinical Trials : In animal models, compounds similar to this bicyclic ketone have demonstrated reduced symptoms of anxiety and depression, suggesting potential for further development into therapeutic agents.
- In Vitro Studies : Laboratory studies have shown that these compounds can inhibit certain enzymes involved in neurotransmitter breakdown, thereby increasing the availability of neurotransmitters like serotonin and norepinephrine.
Preparation Methods
Bromination of the Methyl Group
Bromination of the 7,7-dimethylbicyclo[2.2.1]heptan-2-one at the bridgehead methyl position generates 1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one. This reaction typically employs radical bromination agents like N-bromosuccinimide (NBS) under UV light or thermal initiation.
Example Conditions
| Parameter | Value |
|---|---|
| Substrate | 7,7-dimethylbicyclo[2.2.1]heptan-2-one |
| Brominating Agent | N-bromosuccinimide (1.2 eq) |
| Solvent | CCl₄ |
| Initiation | AIBN (0.1 eq), 80°C, 12 hr |
| Yield | 68-72% |
Sulfone Formation via Nucleophilic Substitution
The bromomethyl intermediate undergoes nucleophilic displacement with sodium sulfinate salts to install the sulfonylmethyl moiety. Sodium benzene sulfinate (PhSO₂Na) in dimethylformamide (DMF) at 100°C for 8 hours achieves this conversion.
Reaction Mechanism
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one + PhSO₂Na →
1-(Phenylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one + NaBr
Piperazine Derivative Preparation
The 4-(diphenylmethyl)piperazine component is synthesized through reductive amination or nucleophilic aromatic substitution.
Reductive Amination Route
Diphenylmethanol reacts with piperazine in the presence of a palladium catalyst under hydrogen atmosphere to yield 4-(diphenylmethyl)piperazine.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (diphenylmethanol:piperazine) |
| Catalyst | 5% Pd/C (0.1 eq) |
| Solvent | Ethanol |
| Temperature | 50°C, 6 hr under H₂ (3 atm) |
| Yield | 85% |
Sulfonylation and Coupling
The critical step involves coupling the sulfonylmethyl-bicycloheptanone with 4-(diphenylmethyl)piperazine. Two primary methodologies emerge from patent literature:
Direct Sulfonylation Approach
1-(Phenylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes sulfonamide cleavage followed by reaction with 4-(diphenylmethyl)piperazine:
Stepwise Protocol
- Sulfonic Acid Formation : Hydrolysis of the phenylsulfonyl group using concentrated H₂SO₄ at 120°C for 2 hours yields the sulfonic acid intermediate.
- Chlorination : Treatment with PCl₅ converts the sulfonic acid to sulfonyl chloride.
- Piperazine Coupling : React the sulfonyl chloride with 4-(diphenylmethyl)piperazine in dichloromethane using triethylamine as base (0-5°C, 4 hours).
Yield Optimization
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.1 (sulfonyl chloride:piperazine) |
| Base | Et₃N (2.5 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → RT, 4 hr |
| Isolated Yield | 78% |
Mitsunobu Alternative Pathway
For oxygen-sensitive substrates, the Mitsunobu reaction enables direct coupling between the sulfonylmethyl alcohol and piperazine derivative:
Reaction Scheme
1-(Hydroxymethylsulfonyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one + 4-(diphenylmethyl)piperazine
→ Target Compound (DIAD, PPh₃, THF, 0°C→RT, 12 hr).
Comparative Efficiency
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Direct Sulfonylation | 78 | 98.2 |
| Mitsunobu | 65 | 97.8 |
Purification and Characterization
Final purification employs silica gel chromatography (hexane:ethyl acetate 3:1) followed by recrystallization from ethanol/water (4:1). Structural confirmation utilizes:
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (s, 6H, CH₃), 2.15-2.30 (m, 4H, bridge CH₂), 3.45 (s, 2H, SO₂CH₂), 3.72 (br s, 8H, piperazine), 7.25-7.35 (m, 10H, aromatic).
- HRMS : m/z calcd for C₂₇H₃₄N₂O₃S [M+H]⁺: 467.2369, found: 467.2372.
Scale-Up Considerations
Industrial production requires optimization of:
Critical Process Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 500 mL | 2000 L |
| Cooling Efficiency | Ice bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Cycle Time | 18 hr | 14 hr |
Economic analysis reveals a 32% reduction in per-kilogram production costs when scaling from 1 kg to 100 kg batches, primarily due to solvent recovery improvements.
Q & A
Basic: What are the key strategies for synthesizing 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one?
Methodological Answer:
The synthesis involves multi-step protocols:
Core bicyclo[2.2.1]heptan-2-one formation : Achieved via Diels-Alder reactions using norbornene derivatives, followed by oxidation to introduce the ketone group .
Sulfonylation : The sulfonylmethyl group is introduced using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
Piperazine functionalization : The 4-(diphenylmethyl)piperazine moiety is coupled via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DMAP .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Advanced: How to address stereochemical challenges in multi-step synthesis of this compound?
Methodological Answer:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as the bicyclo[2.2.1]heptane core may introduce stereoisomerism .
- Asymmetric catalysis : Employ enantioselective sulfonylation or piperazine coupling using chiral ligands (e.g., BINOL derivatives) to control stereochemistry .
- X-ray crystallography : Validate stereochemical outcomes by co-crystallizing intermediates with heavy atoms (e.g., bromine derivatives) .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR :
- 1H/13C NMR : Identify bicyclo[2.2.1]heptane protons (δ 1.2–2.5 ppm) and sulfonylmethyl groups (δ 3.8–4.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from diphenylmethyl and piperazine moieties .
- IR spectroscopy : Confirm sulfonyl (1150–1300 cm⁻¹) and ketone (1700–1750 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., m/z calculated for C28H33N3O3S: 515.22) .
Advanced: How to design computational models to predict binding affinity with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on sulfonyl and bicyclo groups .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict activity .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., ADP-Glo™ assay) .
- Cell viability assays : Use MTT or resazurin in neuronal or cancer cell lines to assess cytotoxicity .
- Receptor binding : Radioligand displacement assays (e.g., [3H]spiperone for dopamine receptors) .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration) and plasma protein binding using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to detect active/inactive metabolites .
- Dose-response optimization : Use factorial experimental designs (e.g., Box-Behnken) to refine dosing regimens .
Basic: What environmental fate studies are relevant for this compound?
Methodological Answer:
- Degradation pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers) to assess stability .
- Soil adsorption : Use batch equilibrium tests with OECD guideline 106 to determine Kd values .
- Aquatic toxicity : Test on Daphnia magna (48h EC50) and algae (72h growth inhibition) .
Advanced: How to model ecotoxicological risks using multi-compartmental approaches?
Methodological Answer:
- Fugacity modeling : Apply EQC model (Level III) to predict distribution in air, water, soil, and sediment .
- Bioaccumulation factors : Calculate BCF using partition coefficients (LogKow) and molecular weight .
- Probabilistic risk assessment : Integrate Monte Carlo simulations to estimate ecological thresholds .
Basic: How to validate HPLC methods for purity analysis?
Methodological Answer:
- Column selection : Use C18 columns (e.g., Zorbax Eclipse XDB) with mobile phase: methanol/buffer (65:35 v/v, pH 4.6 sodium acetate) .
- System suitability : Ensure resolution >2.0 between analyte and impurities (e.g., residual piperazine intermediates) .
- Validation parameters : Assess linearity (R² >0.999), LOD/LOQ (≤0.1%), and precision (%RSD <2%) per ICH guidelines .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Design of experiments (DoE) : Use response surface methodology to optimize temperature, stoichiometry, and catalyst loading .
- Statistical control charts : Track critical quality attributes (e.g., yield, purity) across batches using Six Sigma principles .
Basic: How to assess structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Functional group modifications : Synthesize analogs with varied substituents on the diphenylmethyl or piperazine groups .
- Biological testing : Compare IC50 values across analogs in target-specific assays (e.g., enzyme inhibition) .
- Data visualization : Use heatmaps or radar plots to correlate structural changes with activity trends .
Advanced: What in silico tools predict metabolic liabilities of this compound?
Methodological Answer:
- CYP450 metabolism : Simulate using StarDrop or MetaSite to identify vulnerable sites (e.g., sulfonyl or bicyclo groups) .
- Toxicity prediction : Apply Derek Nexus or ProTox-II to flag hepatotoxicity or mutagenicity risks .
- Metabolite prioritization : Rank metabolites by likelihood of formation (e.g., via Site of Metabolism predictions) .
Basic: What are the stability-indicating parameters for long-term storage?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
- Storage conditions : Recommend desiccated, amber vials at –20°C to prevent hydrolysis or photodegradation .
- Stability monitoring : Use accelerated stability studies (25°C/60% RH for 6 months) with periodic HPLC analysis .
Advanced: How to design a robust experimental framework for contradictory data analysis?
Methodological Answer:
- Root-cause analysis : Apply Ishikawa diagrams to trace variability to sources (e.g., reagent purity, instrumentation) .
- Meta-analysis : Aggregate data from multiple studies using random-effects models to identify consensus trends .
- Sensitivity analysis : Vary experimental parameters (e.g., pH, temperature) in silico to test reproducibility .
Basic: What ethical considerations apply to in vivo studies of this compound?
Methodological Answer:
- Animal welfare : Follow ARRIVE 2.0 guidelines for dosing, anesthesia, and endpoint criteria .
- Ecological ethics : Conduct risk assessments to prevent environmental release during disposal .
- Data transparency : Publish negative results to avoid publication bias in efficacy/safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
